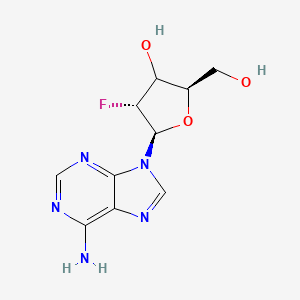

2'-Deoxy-2'-fluoroarabinoadenosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C10H12FN5O3 |

|---|---|

Poids moléculaire |

269.23 g/mol |

Nom IUPAC |

(2R,4R,5R)-5-(6-aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C10H12FN5O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1H2,(H2,12,13,14)/t4-,5-,7?,10-/m1/s1 |

Clé InChI |

ZGYYPTJWJBEXBC-ZBFRNQRKSA-N |

SMILES isomérique |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H](C([C@H](O3)CO)O)F)N |

SMILES canonique |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)F)N |

Origine du produit |

United States |

Foundational & Exploratory

2'-Deoxy-2'-fluoroarabinoadenosine synthesis protocol

An In-depth Technical Guide to the Synthesis of 2'-Deoxy-2'-fluoroarabinoadenosine (Fludarabine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for this compound (also known as F-ara-A or Fludarabine), a crucial purine (B94841) nucleoside analog used in the treatment of hematological malignancies.[1] The synthesis of this compound is of significant interest for its therapeutic applications and as a building block for 2'-deoxy-2'-fluoroarabinonucleic acid (2'F-ANA), which has promising antisense properties.[2] This document details both chemical and chemo-enzymatic synthesis protocols, presenting quantitative data in structured tables and illustrating the core methodologies through process diagrams.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main approaches: purely chemical synthesis and chemo-enzymatic methods.

-

Chemical Synthesis: This approach typically involves the construction of the fluorinated arabinose sugar moiety first, followed by glycosylation with a protected purine base. A common starting material is a protected D-ribofuranose.[3]

-

Chemo-enzymatic Synthesis: This strategy leverages the high selectivity of enzymes, such as purine nucleoside phosphorylase (PNP), to catalyze the glycosylation step. This method often starts with a pre-formed fluorinated sugar phosphate (B84403) and 2-fluoroadenine (B1664080) or utilizes a transglycosylation reaction.[4][5]

Chemical Synthesis Protocol

This protocol is a modification of established literature procedures, starting from a protected D-ribofuranose derivative.[3] The overall workflow involves fluorination of the sugar, formation of a glycosyl donor, coupling with the nucleobase, and subsequent deprotection.

Experimental Workflow: Chemical Synthesis

Caption: Chemical synthesis workflow for Fludarabine (B1672870).

Detailed Methodologies

Step 1: Synthesis of 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose [3]

-

To a stirred solution of 1,3,5-tri-O-benzoyl-α-D-ribofuranose (10.8 mmol) in dichloromethane (B109758) (75 ml), add diethylaminosulfur trifluoride (DAST) (32.4 mmol) dropwise.

-

Stir the resulting mixture at 40°C for 16 hours.

-

Cool the reaction and quench with saturated aqueous NaHCO₃ (50 ml).

-

Wash the organic layer with water (2 x 50 ml) and then with saturated aqueous NaHCO₃ (50 ml).

-

Dry the organic layer over MgSO₄, filter, and evaporate the solvent.

-

Purify the crude product by silica (B1680970) gel column chromatography using chloroform (B151607) as the eluent.

Step 2: Synthesis of 2-Deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide [3]

-

Dissolve 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose (7.76 mmol) in dichloromethane (17 ml).

-

Add HBr (30% in acetic acid, 4.5 ml) to the solution.

-

Stir the reaction mixture overnight.

-

Wash the reaction with water (2 x 15 ml), followed by saturated NaHCO₃ (2 x 15 ml).

-

Dry the organic layer over MgSO₄, filter, and evaporate to yield the product as a brown oil.

Step 3: Glycosylation and Deprotection (Conceptual)

Note: The cited literature focuses on the synthesis of thymine (B56734) and other nucleoside analogs. The glycosylation with adenine (B156593) follows similar principles.[3] A silylated derivative of 2-fluoroadenine would be reacted with the arabinofuranosyl bromide. The final deprotection is typically achieved by treatment with ammonia (B1221849) in methanol to remove the benzoyl protecting groups.[3]

Quantitative Data: Chemical Synthesis

| Step | Starting Material | Product | Yield | Reference |

| 1. Fluorination | 1,3,5-tri-O-benzoyl-α-D-ribofuranose | 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose | 71% | [3] |

| 2. Bromination | 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose | 2-Deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide | 97% | [3] |

Chemo-Enzymatic Synthesis Protocol

This approach offers high stereoselectivity and milder reaction conditions. A common method involves the enzymatic coupling of 2-fluoroadenine with an arabinose donor, such as 9-β-D-arabinofuranosyl-uracil (Ara-U), catalyzed by whole bacterial cells or isolated enzymes.[6]

Experimental Workflow: Chemo-Enzymatic Synthesis

Caption: Chemo-enzymatic synthesis and purification of Fludarabine.

Detailed Methodologies

Step 1: Enzymatic Synthesis of Crude Fludarabine [6]

-

Prepare a 0.03 - 0.05 M KH₂PO₄ solution and adjust the pH to 7.0 with KOH.

-

Heat the solution to 60°C.

-

Add 2-fluoroadenine, 9-β-D-arabinofuranosyl-uracil (Ara-U), and Enterobacter aerogenes (EBA) cell paste to the solution.

-

Maintain the reaction at this temperature, monitoring for the formation of Fludarabine.

Step 2: Purification via Acetylation and Hydrolysis [6]

-

Treat the crude Fludarabine from the enzymatic reaction with acetic anhydride. This selectively forms the triacetyl-derivative (2',3',5'-tri-O-acetyl-9-β-D-arabinofuranosyl-2-fluoroadenine), which has different solubility properties.

-

Crystallize the resulting acetyl derivative from the reaction mixture.

-

Hydrolyze the purified acetyl derivative to yield pure Fludarabine.

A similar chemo-enzymatic approach involves the direct phosphorylation of a fluorinated sugar to create α-D-arabinofuranose 1-phosphate, which then serves as a substrate for purine nucleoside phosphorylase (PNP) in the presence of 2-fluoroadenine.[4][5]

Quantitative Data: Chemo-Enzymatic Synthesis

| Step | Starting Material | Product | Yield | Reference |

| Deprotection of protected Fludarabine | 2-fluoro-9-β-D-(2′,3′,5′-tri-alkoxyarabinofuranosyl) adenine | Fludarabine | 72% | [7] |

Note: Specific yield for the enzymatic coupling step from reference[6] is not detailed, but the patent describes the overall process as efficient and suitable for industrial scale.[6]

Conclusion

Both chemical and chemo-enzymatic routes provide effective means to synthesize this compound. The choice of method often depends on the desired scale, cost-effectiveness, and available expertise. Chemical synthesis offers versatility but may require extensive protecting group chemistry and chromatographic purification.[3] In contrast, chemo-enzymatic methods, particularly those employing transglycosylation, benefit from the high stereoselectivity of enzymes, often leading to simpler processes and purification steps, making them well-suited for industrial production.[6][8] The continued development of novel enzymatic toolkits and polymerases further expands the possibilities for producing Fludarabine and its derivatives for therapeutic and research applications.[9][10]

References

- 1. Fludarabine | C10H12FN5O4 | CID 657237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of protected 2'-deoxy-2'-fluoro-beta-D-arabinonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. EP1464708A1 - A process for the preparation of fludarabine phosphate from 2-fluoroadenine - Google Patents [patents.google.com]

- 7. CN102911230A - Synthesis method of fludarabine - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. A solid-phase enzymatic synthesis platform for the facile production of 2′-fluoroarabinonucleic acid (FANA) and chimeric XNA oligonucleotides using an evolved XNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advancing the enzymatic toolkit for 2′-fluoro arabino nucleic acid (FANA) manipulation: phosphorylation, ligation, replication, and templating RNA transcription - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of 2'-Deoxy-2'-fluoroarabinoadenosine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxy-2'-fluoroarabinoadenosine, commonly known as fludarabine (B1672870) (F-ara-A), is a potent purine (B94841) nucleoside analog widely utilized in the treatment of hematological malignancies, particularly chronic lymphocytic leukemia (CLL).[1] As a cornerstone of various chemotherapeutic regimens, a thorough understanding of its mechanism of action at the molecular level is paramount for its effective clinical application and the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the core mechanism of fludarabine, detailing its metabolic activation, molecular targets, and the downstream cellular consequences, supported by quantitative data, experimental methodologies, and visual pathway representations.

Metabolic Activation: The Journey to a Potent Inhibitor

Fludarabine is administered as a phosphate (B84403) prodrug, fludarabine phosphate, to enhance its solubility.[2][3] Upon intravenous administration, it undergoes rapid dephosphorylation in the plasma to its nucleoside form, 2-fluoro-ara-A (F-ara-A).[3][4] F-ara-A is then transported into cells, where it is converted to its active 5'-triphosphate form, F-ara-ATP, through a three-step phosphorylation cascade.[4] The initial and rate-limiting step is catalyzed by deoxycytidine kinase (dCK).[4]

Molecular Targets and Inhibition of DNA Synthesis

The cytotoxicity of fludarabine is primarily mediated by its active metabolite, F-ara-ATP, which acts as a potent inhibitor of several key enzymes essential for DNA replication and repair.[2][5]

DNA Polymerases

F-ara-ATP competitively inhibits DNA polymerases α, δ, and ε, which are crucial for the initiation and elongation of new DNA strands.[6] Incorporation of F-ara-AMP into the growing DNA chain leads to premature chain termination, thereby halting DNA synthesis.[4]

Ribonucleotide Reductase

Ribonucleotide reductase (RNR) is the rate-limiting enzyme in the production of deoxyribonucleotides (dNTPs), the building blocks of DNA. F-ara-ATP and its diphosphate (B83284) form (F-ara-ADP) inhibit RNR, leading to a depletion of the intracellular dNTP pool.[7][8] This depletion further enhances the inhibitory effect on DNA synthesis and potentiates the incorporation of F-ara-ATP into DNA by reducing the competition from natural dATP.

DNA Primase

DNA primase synthesizes short RNA primers required for the initiation of DNA replication by DNA polymerases. F-ara-ATP is a potent noncompetitive inhibitor of DNA primase, preventing the formation of these essential primers.[9][10][11]

DNA Ligase I

DNA ligase I is responsible for joining Okazaki fragments during lagging strand synthesis and in DNA repair pathways. F-ara-ATP has been shown to inhibit DNA ligase I, further disrupting the integrity of DNA replication and repair.[10] At a concentration of 80 µM, F-ara-ATP inhibits DNA ligase I activity by over 90%.[10]

Incorporation into Nucleic Acids

Beyond enzymatic inhibition, F-ara-ATP can be directly incorporated into both DNA and RNA.

-

Incorporation into DNA: When DNA polymerases incorporate F-ara-AMP into a growing DNA strand, it acts as a chain terminator, preventing further elongation.[4]

-

Incorporation into RNA: The incorporation of F-ara-ATP into RNA can disrupt RNA processing and function, leading to an inhibition of protein synthesis.

Induction of Apoptosis

The culmination of these molecular insults—inhibition of DNA synthesis and repair, and incorporation into nucleic acids—triggers programmed cell death, or apoptosis, which is the primary mechanism of fludarabine-induced cytotoxicity.[12][13] The persistent DNA damage activates cellular stress responses, leading to the activation of the intrinsic apoptotic pathway. This involves the activation of caspases, a family of proteases that execute the apoptotic program.

Quantitative Data on Enzyme Inhibition

The potency of F-ara-ATP against its molecular targets has been quantified through various in vitro studies. A summary of the key inhibitory constants is provided below.

| Enzyme | Parameter | Value (µM) | Substrate/Competitor | Cell Line/Source |

| DNA Primase | IC50 | 2.3 ± 0.3 | ATP | CCRF-CEM leukemia cells |

| Ki | 6.1 ± 0.3 | ATP | CCRF-CEM leukemia cells | |

| DNA Polymerase α | IC50 | 43 ± 1.6 | dATP | Calf thymus DNA |

| Ki | 1.1 | dATP | Cell-free assay | |

| DNA Polymerase δ | IC50 | >100 | dATP | Calf thymus DNA |

| Ki | 1.3 | dATP | Cell-free assay | |

| Ribonucleotide Reductase | Ki (FlUDP) | 9.4 ± 1.7 | CDP/ATP | Recombinant human RNR |

| Ki (FlUTP) | 6.8 ± 1.3 | CDP/ATP | Recombinant human RNR | |

| DNA Ligase I | - | >90% inhibition at 80 µM | - | Purified human DNA ligase I |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Experimental Protocols

Measurement of Intracellular F-ara-ATP Concentration by HPLC

This protocol outlines a method for the quantification of intracellular F-ara-ATP in leukemic cells.[1]

a. Cell Lysis and Extraction:

-

Harvest cultured leukemic cells (approximately 1 x 107 cells) by centrifugation.

-

Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding a known volume of a suitable extraction buffer (e.g., 0.5 M trichloroacetic acid).

-

Incubate on ice for 30 minutes to allow for protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant containing the nucleotide pool.

b. HPLC Analysis:

-

Inject a defined volume (e.g., 500 µL) of the cell extract onto an anion-exchange HPLC column.[1]

-

Elute the nucleotides using an isocratic mobile phase, such as a phosphate-acetonitrile buffer, at a constant flow rate (e.g., 0.7 mL/min).[1]

-

Detect F-ara-ATP by its UV absorbance at 261 nm.[1]

-

Quantify the amount of F-ara-ATP by comparing the peak area to a standard curve generated with known concentrations of F-ara-ATP.[1]

Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following fludarabine treatment.[12]

a. Cell Preparation and Staining:

-

Culture cells in the presence of varying concentrations of fludarabine for the desired duration.

-

Harvest the cells (including any floating cells) and wash them twice with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer.

-

Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and a viability dye such as Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15-20 minutes.

b. Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Excite the fluorochromes with an appropriate laser (e.g., 488 nm).

-

Collect the fluorescence emission signals for Annexin V (e.g., FITC channel) and PI (e.g., PI channel).

-

Differentiate cell populations based on their staining pattern:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

References

- 1. courses.edx.org [courses.edx.org]

- 2. Real-time assay of ribonucleotide reductase activity with a fluorescent RNA aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of a specific inhibitor for DNA ligase I in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fludarabine inhibits DNA replication: a rationale for its use in the treatment of acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dual mode of inhibition of purified DNA ligase I from human cells by 9-beta-D-arabinofuranosyl-2-fluoroadenine triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of primer RNA formation in CCRF-CEM leukemia cells by fludarabine triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. promega.com [promega.com]

- 13. Fludarabine | DNA, RNA and Protein Synthesis Inhibitors: R&D Systems [rndsystems.com]

An In-depth Technical Guide to 2'-Deoxy-2'-fluoro-arabinonucleic acid (F-ANA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxy-2'-fluoro-arabinonucleic acid (F-ANA) is a synthetic nucleic acid analog that has garnered significant attention in the field of oligonucleotide therapeutics. Characterized by the substitution of the 2'-hydroxyl group of the arabinose sugar with a fluorine atom, F-ANA exhibits a unique combination of properties, including high binding affinity to complementary RNA, enhanced metabolic stability, and the ability to elicit RNase H-mediated cleavage of the target RNA strand. These attributes make F-ANA a promising modification for the development of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) aimed at gene silencing. This technical guide provides a comprehensive overview of the discovery, history, and core technical aspects of F-ANA, including detailed experimental protocols, quantitative data on its biophysical and biological properties, and visualizations of key mechanisms and workflows.

Discovery and History

The quest for modified oligonucleotides with improved therapeutic potential led to the exploration of various sugar modifications. Arabinonucleic acid (ANA), an epimer of RNA, was an early candidate. Further investigation into fluorinated sugar analogs gave rise to 2'-deoxy-2'-fluoro-arabinonucleic acid (F-ANA). The pioneering work of Dr. Masad Damha and his group at McGill University was instrumental in the synthesis and characterization of F-ANA and the discovery that F-ANA/RNA hybrids are substrates for RNase H, a key enzyme in the mechanism of action for many antisense drugs.[][2] This discovery was a significant breakthrough, as many other 2'-modified nucleotides abrogate RNase H activity. Subsequent research has focused on optimizing F-ANA-containing oligonucleotides for various gene-silencing applications, including the design of "gapmer" and "altimer" ASOs, as well as their incorporation into siRNA duplexes.[3]

Core Technical Aspects of F-ANA

Chemical Structure and Biophysical Properties

F-ANA is a xeno-nucleic acid (XNA) where the ribose sugar of a natural nucleotide is replaced by a 2'-deoxy-2'-fluoro-arabinose moiety. This seemingly subtle modification has profound effects on the conformation and properties of the resulting oligonucleotide.

-

Conformation: The presence of the electronegative fluorine at the 2' position influences the sugar pucker, favoring an O4'-endo (East) conformation. This conformation is intermediate between the C3'-endo of A-form RNA and the C2'-endo of B-form DNA.[4] This unique conformational preference is thought to be crucial for the ability of F-ANA/RNA hybrids to be recognized by RNase H.

-

Binding Affinity: F-ANA modifications generally increase the thermal stability of duplexes formed with complementary RNA strands.[2][5] The increase in melting temperature (Tm) is typically in the range of 1-2°C per modification.[2] This enhanced affinity is attributed to favorable enthalpic contributions and pre-organization of the F-ANA strand.[5]

-

Nuclease Resistance: The 2'-fluoro modification provides steric hindrance to nucleases, thereby increasing the resistance of F-ANA oligonucleotides to degradation in biological fluids compared to unmodified DNA or RNA.[3]

Mechanism of Action: RNase H-Mediated Gene Silencing

A key advantage of F-ANA in antisense applications is its ability to recruit and activate RNase H1, an endogenous enzyme that specifically cleaves the RNA strand of an RNA/DNA (or RNA/F-ANA) hybrid.[3] This leads to the degradation of the target mRNA, thereby silencing gene expression.

The proposed mechanism involves the F-ANA ASO binding to its complementary mRNA target. The resulting hybrid duplex adopts a conformation that is recognized by RNase H1. The enzyme then hydrolyzes the phosphodiester backbone of the mRNA strand, leading to its cleavage and subsequent degradation by cellular exonucleases. The intact F-ANA ASO can then bind to another target mRNA molecule, allowing for catalytic turnover.

Data Presentation

Thermodynamic Properties of F-ANA Modified Duplexes

The stability of F-ANA containing duplexes is a critical parameter for designing effective antisense oligonucleotides. The following table summarizes available thermodynamic data for the formation of a representative F-ANA/RNA duplex compared to its DNA/RNA and RNA/RNA counterparts.

| Duplex | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°₃₇ (kcal/mol) | Tm (°C) |

| F-ANA/RNA | -100.3 | -268.3 | -20.6 | 76.5 |

| DNA/RNA | -84.3 | -227.1 | -16.8 | 66.5 |

| RNA/RNA | -111.4 | -301.7 | -21.8 | 80.5 |

Data adapted from literature for a specific mixed-base sequence. Absolute values will vary depending on the sequence and length of the oligonucleotide.

RNase H Kinetic Parameters

| Substrate | Km (nM) | Vmax (nM/min) | kcat (min⁻¹) | kcat/Km (nM⁻¹min⁻¹) |

| F-ANA/RNA Hybrid | ND | ND | ND | ND |

| DNA/RNA Hybrid | ~20-100 | ~5-20 | ~0.5-2.0 | ~0.02-0.05 |

ND: Not determined in the reviewed literature in a comparative table format. The provided DNA/RNA hybrid values are approximate ranges from various studies and serve as a benchmark.

In Vitro Efficacy of F-ANA Antisense Oligonucleotides

The potency of F-ANA ASOs in cell-based assays is often reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the ASO required to reduce the target RNA or protein expression by 50%.

| Target Gene | Cell Line | ASO Design | IC50 (nM) |

| Luciferase | HeLa | F-ANA/DNA gapmer | ~1-5 |

| PTEN | PC3 | F-ANA/DNA gapmer | ~5-10 |

| Bcl-2 | A549 | F-ANA/DNA gapmer | ~10-20 |

| Androgen Receptor | LNCaP | F-ANA/DNA gapmer | ~20-50 |

IC50 values are approximate and can vary significantly based on the specific ASO sequence, cell type, transfection method, and assay conditions.[6][7][8][9]

Experimental Protocols

Synthesis of F-ANA Phosphoramidites

The synthesis of F-ANA oligonucleotides begins with the preparation of the corresponding 2'-deoxy-2'-fluoroarabinonucleoside phosphoramidite (B1245037) building blocks. The following is a general protocol for the synthesis of 2'-deoxy-2'-fluoroarabinothymidine 3'-phosphoramidite.[10][11]

Materials:

-

1,3,5-Tri-O-benzoyl-α-D-ribofuranose

-

Diethylaminosulfur trifluoride (DAST)

-

Hydrogen bromide (30% in acetic acid)

-

2,4-Bis-O-(trimethylsilyl)thymine

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

Anhydrous solvents (DCM, acetonitrile, pyridine)

Procedure:

-

Fluorination: Treat 1,3,5-tri-O-benzoyl-α-D-ribofuranose with DAST in anhydrous DCM to introduce the 2'-fluoro group in the arabino configuration.

-

Glycosylation: Convert the fluorinated sugar to the corresponding glycosyl bromide using HBr in acetic acid.

-

Nucleobase Coupling: React the glycosyl bromide with silylated thymine (B56734) to form the protected nucleoside.

-

Deprotection: Remove the benzoyl protecting groups.

-

5'-O-DMT Protection: Protect the 5'-hydroxyl group with DMT-Cl in pyridine.

-

3'-O-Phosphitylation: React the 5'-O-DMT protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to yield the final phosphoramidite monomer.

-

Purification: Purify the phosphoramidite by silica (B1680970) gel chromatography.

Solid-Phase Synthesis of F-ANA Oligonucleotides

F-ANA oligonucleotides are synthesized using an automated solid-phase synthesizer following the phosphoramidite chemistry.[11][12]

Materials:

-

F-ANA and/or DNA phosphoramidites

-

Controlled pore glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside

-

Activator (e.g., 5-ethylthio-1H-tetrazole)

-

Capping reagents (acetic anhydride (B1165640) and N-methylimidazole)

-

Oxidizing agent (iodine solution) or sulfurizing agent (e.g., Beaucage reagent) for phosphorothioate (B77711) linkages

-

Deblocking solution (trichloroacetic acid in DCM)

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

Procedure (Automated Synthesis Cycle):

-

Deblocking: The 5'-DMT protecting group of the nucleotide on the solid support is removed with the deblocking solution.

-

Coupling: The next F-ANA or DNA phosphoramidite is activated and coupled to the free 5'-hydroxyl group. Coupling times for F-ANA monomers may need to be extended compared to standard DNA phosphoramidites.[11]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

-

Oxidation/Sulfurization: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester or sulfurized to a phosphorothioate triester.

-

The cycle is repeated until the desired sequence is synthesized.

-

Cleavage and Deprotection: The oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the nucleobases and phosphate/phosphorothioate backbone are removed using a cleavage and deprotection solution.

-

Purification: The crude oligonucleotide is purified by HPLC or PAGE.

In Vitro RNase H Cleavage Assay

This assay is used to determine the ability of an F-ANA ASO to mediate RNase H cleavage of a target RNA.[13]

Materials:

-

F-ANA ASO

-

Target RNA (can be radiolabeled or fluorescently labeled)

-

Recombinant human RNase H1

-

RNase H reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)

-

Denaturing polyacrylamide gel

Procedure:

-

Hybridization: Anneal the F-ANA ASO with the target RNA by heating the mixture to 90°C and then slowly cooling to room temperature to form the hybrid duplex.

-

RNase H Reaction: Initiate the cleavage reaction by adding RNase H1 to the hybrid duplex in the reaction buffer. Incubate at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding EDTA.

-

Analysis: The reaction products are resolved on a denaturing polyacrylamide gel.

-

Visualization: If a labeled RNA is used, the cleavage products can be visualized by autoradiography or fluorescence imaging. The percentage of cleaved RNA is quantified.

Cellular Uptake Assay

This assay measures the internalization of F-ANA ASOs into cells.

Materials:

-

Fluorescently labeled F-ANA ASO (e.g., with Cy3 or FITC)

-

Cell line of interest

-

Cell culture medium

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

-

ASO Treatment: Treat the cells with varying concentrations of the fluorescently labeled F-ANA ASO in serum-free or complete medium.

-

Incubation: Incubate the cells for a desired period (e.g., 4, 24, 48 hours) at 37°C.

-

Washing: Wash the cells extensively with PBS to remove any ASO that is not internalized.

-

Analysis:

-

Flow Cytometry: Trypsinize the cells, resuspend them in PBS, and analyze the fluorescence intensity of individual cells using a flow cytometer.

-

Fluorescence Microscopy: Fix the cells and visualize the intracellular localization of the fluorescent ASO using a fluorescence microscope.

-

Mandatory Visualizations

References

- 2. Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FANA antisense oligonucleotides allow modulation of gene expression by enzymatic degradation of a target RNA [biosyn.com]

- 4. scispace.com [scispace.com]

- 5. Targeting of Repeated Sequences Unique to a Gene Results in Significant Increases in Antisense Oligonucleotide Potency | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Improved thermodynamic parameters and helix initiation factor to predict stability of DNA duplexes. | Semantic Scholar [semanticscholar.org]

- 12. news-medical.net [news-medical.net]

- 13. Frontiers | The catalytic mechanism, metal dependence, substrate specificity, and biodiversity of ribonuclease H [frontiersin.org]

A Comprehensive Technical Guide to the Physicochemical Properties of 2'-Fluoroarabinoadenosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 2'-fluoroarabinoadenosine (2'F-ara-A), a pivotal nucleoside analog in therapeutic and diagnostic research. The strategic incorporation of a fluorine atom at the 2'-arabino position of the sugar moiety confers unique chemical and biological characteristics, enhancing its stability and therapeutic potential. This document details these properties through quantitative data, experimental methodologies, and visual representations of its molecular interactions and synthesis.

Core Physicochemical Properties

The defining characteristics of 2'-fluoroarabinoadenosine are summarized below. These properties are crucial for its behavior in biological systems and for the formulation of 2'F-ara-A-based therapeutics.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂FN₅O₃ | [] |

| Molecular Weight | 269.2 g/mol | [2] |

| Melting Point | 233-234 °C | [] |

| Boiling Point | 628.6 ± 65.0 °C at 760 mmHg | [] |

| Density | 2.01 ± 0.1 g/cm³ | [] |

| Solubility | Soluble in DMSO, not in water. | [] |

| logP (estimated) | -2.8 (for the related compound Fludarabine) | [3][4] |

| pKa (predicted) | 13.05 ± 0.70 (for the related compound Fludarabine) | [5] |

| Storage Conditions | 4°C, protect from light. In solvent: -80°C (6 months), -20°C (1 month). | [] |

Stability Profile

A key feature of 2'-fluoroarabinoadenosine is its enhanced stability compared to natural nucleosides, which contributes significantly to its improved pharmacokinetic profile.

-

Enzymatic Stability: The 2'-fluoro substitution provides substantial resistance to enzymatic degradation, particularly by deaminases.

-

Hydrolytic Stability: 2'F-ara-A demonstrates increased stability against hydrolysis under both acidic and basic conditions when compared to RNA.

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of nucleoside analogs like 2'-fluoroarabinoadenosine.

Melting Point Determination

The melting point is determined using the capillary method.

-

Sample Preparation: A small amount of the dry, powdered 2'-fluoroarabinoadenosine is packed into a capillary tube to a height of 2.5-3.5 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block. The temperature is ramped at a controlled rate (e.g., 1-2 °C per minute) approaching the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a transparent liquid is the completion of melting. The range between these two temperatures is the melting range.

Solubility Determination

The shake-flask method is a common technique to determine equilibrium solubility.

-

Preparation: An excess amount of 2'-fluoroarabinoadenosine is added to a known volume of the solvent (e.g., DMSO, water, buffer solutions) in a sealed flask.

-

Equilibration: The flask is agitated in a temperature-controlled environment (e.g., 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: The suspension is filtered to remove undissolved solid. The concentration of 2'-fluoroarabinoadenosine in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) can be determined using various methods, including UV-spectroscopy or NMR-detected pH titrations.

-

Sample Preparation: A solution of 2'-fluoroarabinoadenosine is prepared in a series of buffers with a range of known pH values.

-

Measurement:

-

UV-Spectroscopy: The UV absorbance spectrum of the solution at each pH is recorded. The pKa is determined by plotting the change in absorbance at a specific wavelength against pH and fitting the data to the Henderson-Hasselbalch equation.

-

NMR Spectroscopy: The chemical shifts of specific protons or carbons sensitive to protonation state are monitored as a function of pH. The pKa is the pH at which 50% of the molecules are in the protonated/deprotonated state, identified by the inflection point in the chemical shift vs. pH plot.

-

LogP Determination

The partition coefficient (logP), a measure of lipophilicity, is typically determined using the shake-flask method or estimated by HPLC.

-

Shake-Flask Method:

-

Partitioning: A known amount of 2'-fluoroarabinoadenosine is dissolved in a biphasic system of n-octanol and water. The mixture is shaken until equilibrium is reached.

-

Analysis: The two phases are separated, and the concentration of the compound in each phase is measured, usually by HPLC-UV.

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

-

HPLC Method:

-

Calibration: A calibration curve is generated by plotting the known logP values of standard compounds against their retention times on a reverse-phase HPLC column.

-

Analysis: 2'-fluoroarabinoadenosine is injected onto the same HPLC system under identical conditions.

-

Calculation: The logP is estimated from its retention time using the calibration curve.

-

Molecular and System-Level Interactions

The unique properties of 2'-fluoroarabinoadenosine enable its application in various biological contexts. The following diagrams illustrate key mechanisms and workflows.

Synthesis of 2'-Fluoroarabinoadenosine

The chemical synthesis of 2'-fluoroarabinoadenosine is a multi-step process, a generalized workflow is presented below.

Mechanism of Viral Polymerase Inhibition

2'-fluoroarabinoadenosine acts as an antiviral agent by being incorporated into the growing viral nucleic acid chain, leading to chain termination.

RNase H-Mediated Degradation of Target mRNA

When incorporated into antisense oligonucleotides, 2'F-ara-A facilitates the degradation of target mRNA through the action of RNase H.

References

A Technical Deep Dive into 2'-Deoxy-2'-fluoroarabinoadenosine (FANA-A) Structural Analogues: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxy-2'-fluoroarabinoadenosine (FANA-A) and its structural analogues represent a pivotal class of nucleoside analogues that have garnered significant attention in the fields of medicinal chemistry and drug development. The strategic incorporation of a fluorine atom at the 2'-position of the arabinose sugar moiety confers unique stereoelectronic properties, leading to enhanced metabolic stability, potent biological activity, and a favorable pharmacokinetic profile.[1] This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic applications of FANA-A analogues, with a focus on their antiviral and anticancer properties.

Core Concepts and Structural Features

The fundamental structure of FANA-A features a fluorine atom in the "up" or ara configuration at the 2' position of the deoxyribose sugar. This modification distinguishes it from its ribo counterpart and is crucial for its biological activity. The high electronegativity of the fluorine atom influences the sugar pucker, favoring an A-like conformation in oligonucleotides, which is significant for applications in antisense therapy.[2] Furthermore, the C2'-F bond is resistant to enzymatic cleavage, enhancing the metabolic stability of these compounds compared to naturally occurring nucleosides.[1]

Synthesis of this compound Analogues

The synthesis of FANA-A and its analogues is a multi-step process that typically involves the preparation of a fluorinated sugar donor followed by coupling with a desired nucleobase. While various synthetic strategies have been developed, a common approach is outlined below.

General Synthetic Workflow

Caption: Generalized workflow for the synthesis of FANA-A analogues.

Experimental Protocols

Synthesis of 1-(2-Deoxy-2-fluoro-3,5-di-O-benzoyl-β-D-arabinofuranosyl)thymine [2]

-

Preparation of 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose:

-

To a stirred solution of 1,3,5-tri-O-benzoyl-α-D-ribofuranose (10.8 mmol) in dichloromethane (B109758) (75 ml), add diethylaminosulfur trifluoride (DAST) (32.4 mmol) dropwise.

-

Stir the resulting mixture at 40°C for 16 hours.

-

Cool the reaction and quench with saturated aqueous NaHCO3 (50 ml).

-

Separate the organic layer, wash with water (2 x 50 ml) and then with saturated aqueous NaHCO3 (50 ml).

-

Dry the organic layer over MgSO4, filter, and evaporate the solvent.

-

Purify the crude product by silica (B1680970) gel column chromatography using CHCl3 as the eluent.

-

-

Glycosylation:

-

Reflux a mixture of 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide (4.02 mmol) and 2,4-bis-O-(trimethylsilyl)thymine (4.82 mmol) in CCl4 (20 ml) for 60 hours.

-

Quench the reaction with methanol (B129727) (10 ml).

-

Filter the solid formed and evaporate the solution.

-

Purify the product by flash column chromatography (chloroform/methanol, gradient 20/1 to 19/1, v/v).

-

Biological Activities of FANA-A Analogues

FANA-A and its derivatives have demonstrated a broad spectrum of biological activities, most notably as antiviral and anticancer agents.

Antiviral Activity

The antiviral mechanism of action of many FANA-A analogues involves the inhibition of viral DNA or RNA polymerases.[1] Upon entry into the cell, the nucleoside analogue is phosphorylated to its triphosphate form by host cell kinases. This triphosphate derivative can then act as a competitive inhibitor or a chain terminator during viral nucleic acid replication.

| Compound/Analogue | Virus | Cell Line | IC50 (µM) | Reference |

| This compound | T. vaginalis | 0.09 | [] | |

| (E)-fluorobutenol adenine (B156593) analogue | HIV-1 | ATH8 | ~100 | [4] |

| 2'β-fluoro carbocyclic guanosine | HSV-1 | 0.006 µg/mL | [5] | |

| 2'β-fluoro carbocyclic guanosine | HSV-2 | 0.05 µg/mL | [5] | |

| Carbocyclic FMAU | HSV-1 | 4.4 µg/mL | [6] | |

| Carbocyclic FIAU | HSV-1 | 11 µg/mL | [6] |

digraph "Antiviral_Mechanism" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#EA4335", arrowhead="normal", penwidth=1.5];FANA_A [label="FANA-A Analogue", shape=ellipse, fillcolor="#FBBC05"]; Cell_Entry [label="Cellular Uptake"]; Phosphorylation1 [label="Phosphorylation\n(to Monophosphate)"]; Phosphorylation2 [label="Phosphorylation\n(to Diphosphate)"]; Phosphorylation3 [label="Phosphorylation\n(to Triphosphate)"]; FANA_ATP [label="FANA-A Triphosphate\n(Active Form)", fillcolor="#34A853"]; Viral_Polymerase [label="Viral DNA/RNA Polymerase"]; Incorporation [label="Incorporation into\nViral Nucleic Acid"]; Chain_Termination [label="Chain Termination", shape=ellipse, fillcolor="#EA4335"]; Inhibition [label="Inhibition of\nViral Replication", shape=ellipse, fillcolor="#EA4335"]; FANA_A -> Cell_Entry; Cell_Entry -> Phosphorylation1; Phosphorylation1 -> Phosphorylation2; Phosphorylation2 -> Phosphorylation3; Phosphorylation3 -> FANA_ATP; FANA_ATP -> Viral_Polymerase; Viral_Polymerase -> Incorporation; Incorporation -> Chain_Termination; FANA_ATP -> Inhibition [style=dashed]; Viral_Polymerase -> Inhibition [style=dashed];

}

Caption: Proposed mechanism of antiviral action for FANA-A analogues.

Anticancer Activity

Several FANA-A analogues have exhibited potent anticancer activity against a range of cancer cell lines. The proposed mechanism of action is similar to their antiviral activity, involving the inhibition of DNA synthesis in rapidly dividing cancer cells.

| Compound/Analogue | Cell Line | IC50 (µM) | Reference | | :--- | :--- | :--- | :--- | :--- | | Fluorobutynol adenine analogue | Murine Leukemia L1210 | 89 |[4] | | (E)-fluorobutenol thymidine (B127349) analogue | Murine Leukemia L1210 | 60 |[4] | | 2'-F-4'-seleno-ara-C | Various human cancer cell lines | More potent than ara-C |[7] |

Experimental Protocols for Biological Evaluation

Antiviral Assay (General Protocol)

-

Cell Culture: Plate susceptible host cells in 96-well plates and incubate until a confluent monolayer is formed.

-

Compound Preparation: Prepare serial dilutions of the FANA-A analogues in cell culture medium.

-

Infection: Infect the cells with a known titer of the virus.

-

Treatment: After a pre-determined adsorption period, remove the viral inoculum and add the media containing the different concentrations of the test compounds.

-

Incubation: Incubate the plates for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE).

-

Assessment of Antiviral Activity: Evaluate the antiviral activity by measuring the inhibition of CPE, viral antigen expression (e.g., by ELISA), or viral nucleic acid production (e.g., by qPCR). The IC50 value is then calculated as the concentration of the compound that inhibits viral replication by 50%.

Cytotoxicity Assay

-

Cell Seeding: Seed cells in a 96-well plate at a specific density.

-

Compound Treatment: Add serial dilutions of the FANA-A analogues to the cells.

-

Incubation: Incubate the plates for a specified period (e.g., 24-72 hours).

-

Viability Assessment: Determine cell viability using a suitable assay, such as the MTT or MTS assay, which measures mitochondrial activity. The CC50 (50% cytotoxic concentration) is then calculated.

Applications in Antisense Technology

Oligonucleotides containing FANA-A (2'F-ANA) have emerged as promising candidates for antisense therapy. These modified oligonucleotides exhibit high binding affinity to complementary RNA targets and can elicit RNase H-mediated cleavage of the target RNA.[2] The presence of the 2'-fluoroarabino modification confers nuclease resistance and favorable pharmacokinetic properties.[2]

Workflow for Antisense Application

Caption: Mechanism of gene silencing by 2'F-ANA antisense oligonucleotides.

Conclusion and Future Directions

This compound structural analogues represent a versatile and potent class of modified nucleosides with significant therapeutic potential. Their enhanced metabolic stability and potent biological activity against a range of viruses and cancer cell lines make them attractive candidates for further drug development. The application of 2'F-ANA in antisense technology further broadens their utility in modern therapeutics. Future research in this area will likely focus on the development of novel analogues with improved efficacy and safety profiles, as well as the exploration of new therapeutic targets. The detailed synthetic and biological evaluation protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing this exciting field of medicinal chemistry.

References

- 1. Inhibition of influenza virus replication in tissue culture by 2-deoxy-2,3-dehydro-N-trifluoroacetylneuraminic acid (FANA): mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unsaturated acyclic analogues of 2'-deoxyadenosine and thymidine containing fluorine: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorocarbocyclic nucleosides: synthesis and antiviral activity of 2'- and 6'-fluorocarbocyclic 2'-deoxy guanosines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluoro carbocyclic nucleosides: synthesis and antiviral activity of 2'- and 6'-fluoro carbocyclic pyrimidine nucleosides including carbocyclic 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methyluracil and carbocyclic 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of a new template for anticancer agents: 2'-deoxy-2'-fluoro-4'-selenoarabinofuranosyl-cytosine (2'-F-4'-seleno-ara-C) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Stability of F-ANA Nucleosides

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxy-2'-fluoro-arabinonucleic acid (F-ANA) is a synthetic nucleic acid analog that has garnered significant interest in the development of therapeutic oligonucleotides. Its unique structural modification, the presence of a fluorine atom at the 2'-arabino position of the sugar moiety, confers remarkable properties, including high binding affinity to target RNA and, crucially, enhanced resistance to enzymatic degradation. This guide provides a comprehensive overview of the enzymatic stability of F-ANA nucleosides and oligonucleotides, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Enhanced Nuclease Resistance of F-ANA Oligonucleotides

F-ANA oligonucleotides exhibit significantly increased stability against a variety of nucleases compared to natural DNA and RNA. This resistance is a key attribute for their therapeutic potential, as it prolongs their half-life in biological fluids and within cells, thereby enhancing their duration of action.

Stability in Serum

The complex milieu of nucleases present in serum poses a major challenge for the in vivo application of oligonucleotide therapeutics. F-ANA modifications have been shown to dramatically improve serum stability.

A fully modified F-ANA sense strand within a small interfering RNA (siRNA) duplex demonstrates a half-life of approximately 6 hours in serum, a stark contrast to the less than 15-minute half-life of an unmodified siRNA.[1] Further enhancement of stability is achieved through the incorporation of phosphorothioate (B77711) (PS) linkages in the F-ANA backbone. FANA-PS modified oligonucleotides have a reported serum half-life of 16 hours, representing a more than tenfold increase compared to FANA oligonucleotides with standard phosphodiester linkages (~1 hour).

Resistance to Specific Nucleases

F-ANA's structural characteristics provide robust protection against specific exonucleases. Notably, F-ANA oligonucleotides with phosphorothioate backbones (PS-F-ANA) are over 20 times more stable against 3'-exonuclease hydrolysis than their PS-DNA counterparts.[2]

While comprehensive quantitative data for a wide range of specific endo- and exonucleases is still emerging, the available evidence strongly supports the superior enzymatic stability of F-ANA-modified oligonucleotides.

Quantitative Data on Enzymatic Stability

The following tables summarize the available quantitative data on the enzymatic stability of F-ANA-containing oligonucleotides.

| Oligonucleotide Type | Matrix/Enzyme | Half-life | Reference |

| Unmodified siRNA | Serum | < 15 minutes | [1] |

| Fully modified F-ANA sense strand siRNA | Serum | ~ 6 hours | [1] |

| F-ANA oligonucleotide (phosphodiester) | Serum | ~ 1 hour | |

| FANA-PS oligonucleotide | Serum | 16 hours | |

| PS-DNA oligonucleotide | 3'-Exonuclease | - | [2] |

| PS-F-ANA oligonucleotide | 3'-Exonuclease | >20-fold more stable than PS-DNA | [2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of oligonucleotide stability. Below are protocols for commonly employed enzymatic stability assays.

Serum Stability Assay using Polyacrylamide Gel Electrophoresis (PAGE)

This protocol outlines a method to assess the stability of oligonucleotides in the presence of serum.

Materials:

-

F-ANA-modified oligonucleotide

-

Fetal Bovine Serum (FBS) or human serum

-

Nuclease-free water

-

Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

-

Ethanol (100% and 70%)

-

3 M Sodium Acetate, pH 5.2

-

Glycogen (molecular biology grade)

-

10x TBE buffer

-

Denaturing polyacrylamide gel (e.g., 15-20%)

-

Gel loading buffer (e.g., formamide-based)

-

Nucleic acid stain (e.g., SYBR Gold or similar)

-

Incubator or water bath at 37°C

-

Microcentrifuge

-

Gel electrophoresis apparatus and power supply

-

Gel imaging system

Procedure:

-

Prepare a stock solution of the F-ANA oligonucleotide in nuclease-free water.

-

In a microcentrifuge tube, incubate 5 µL of a 2.5 µM oligonucleotide solution with 50 µL of fetal bovine serum.

-

Incubate the mixture at 37°C.

-

At designated time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), stop the reaction by adding an equal volume of Phenol:Chloroform:Isoamyl Alcohol.

-

Vortex vigorously and centrifuge at maximum speed for 5 minutes to separate the phases.

-

Carefully transfer the upper aqueous phase to a new tube.

-

Add 1/10th volume of 3 M Sodium Acetate, 1 µL of glycogen, and 3 volumes of cold 100% ethanol.

-

Incubate at -20°C for at least 30 minutes to precipitate the oligonucleotide.

-

Centrifuge at maximum speed for 15 minutes to pellet the oligonucleotide.

-

Carefully remove the supernatant and wash the pellet with 70% ethanol.

-

Air dry the pellet and resuspend in an appropriate volume of gel loading buffer.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Load the samples onto a denaturing polyacrylamide gel.

-

Run the gel until the desired resolution is achieved.

-

Stain the gel with a suitable nucleic acid stain and visualize using a gel imaging system.

-

The intensity of the full-length oligonucleotide band at different time points is quantified to determine the degradation rate and half-life.

3'-Exonuclease Digestion Assay using High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for quantifying the resistance of oligonucleotides to a specific 3'-exonuclease, such as snake venom phosphodiesterase (SVPD).

Materials:

-

F-ANA-modified oligonucleotide

-

Snake Venom Phosphodiesterase (SVPD)

-

SVPD reaction buffer (e.g., 50 mM Tris-HCl, pH 8.5, 10 mM MgCl₂)

-

EDTA solution (0.5 M)

-

HPLC system with a UV detector

-

Anion-exchange or reverse-phase HPLC column suitable for oligonucleotide analysis

-

Mobile phase buffers for HPLC

Procedure:

-

Prepare a stock solution of the F-ANA oligonucleotide in nuclease-free water.

-

Set up the reaction mixture in a microcentrifuge tube containing the oligonucleotide at a final concentration of ~10 µM in SVPD reaction buffer.

-

Initiate the reaction by adding a predetermined amount of SVPD.

-

Incubate the reaction at 37°C.

-

At various time points, withdraw aliquots of the reaction and quench the enzymatic activity by adding an excess of EDTA.

-

Analyze the samples by HPLC.

-

The peak area of the full-length oligonucleotide is monitored over time to determine the rate of degradation. The half-life is calculated from the degradation kinetics.

Visualization of Experimental Workflow and Metabolic Pathway

Experimental Workflow for Serum Stability Assay

The following diagram illustrates the key steps in determining the serum stability of F-ANA oligonucleotides.

Caption: Workflow for assessing F-ANA oligonucleotide stability in serum.

Intracellular Metabolic Activation of F-ANA Nucleosides

F-ANA nucleosides, like many nucleoside analogs, are prodrugs that require intracellular phosphorylation to become pharmacologically active. This process is initiated by nucleoside kinases. Human deoxycytidine kinase (dCK) has been identified as an enzyme capable of phosphorylating F-ANA nucleosides.[3][4][5] The resulting F-ANA monophosphate is then further phosphorylated by other cellular kinases to the active triphosphate form.

The following diagram illustrates the putative metabolic activation pathway of an F-ANA nucleoside.

Caption: Putative metabolic activation of F-ANA nucleosides.

Conclusion

The enhanced enzymatic stability of F-ANA nucleosides and oligonucleotides is a cornerstone of their therapeutic promise. Their resistance to degradation by serum and specific nucleases, coupled with their ability to be metabolically activated within cells, makes them highly attractive candidates for the development of next-generation nucleic acid-based drugs. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to harness the full potential of F-ANA technology. Further research into the detailed degradation kinetics with a wider array of nucleases and a more complete elucidation of the metabolic pathways will continue to refine our understanding and application of this important class of modified nucleotides.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. Diverging substrate specificity of pure human thymidine kinases 1 and 2 against antiviral dideoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human deoxycytidine kinase as a deoxyribonucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DCK deoxycytidine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

An In-depth Technical Guide on the Cellular Uptake and Metabolism of 2'-Deoxy-2'-fluoroarabinoadenosine (Fludarabine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cellular uptake and metabolism of 2'-Deoxy-2'-fluoroarabinoadenosine, a fluorinated purine (B94841) nucleoside analog commonly known as fludarabine (B1672870). Fludarabine is a key chemotherapeutic agent in the treatment of hematological malignancies. Its efficacy is critically dependent on its transport into target cells and subsequent conversion to its active triphosphate form. This document details the transport mechanisms, the enzymatic cascade responsible for its metabolic activation, and the factors influencing its intracellular accumulation. Furthermore, this guide furnishes detailed experimental protocols for the quantification of fludarabine and its metabolites, assessment of cellular uptake, and evaluation of its cytotoxic effects, serving as a vital resource for preclinical and clinical research in oncology.

Introduction

This compound (also referred to as F-ara-A) is a synthetic nucleoside analog of deoxyadenosine.[1] It is administered as the 5'-monophosphate prodrug, fludarabine phosphate, which undergoes rapid dephosphorylation in the plasma to yield F-ara-A.[2] The therapeutic activity of fludarabine is entirely dependent on the cellular uptake of F-ara-A and its subsequent intracellular phosphorylation to the active metabolite, this compound triphosphate (F-ara-ATP).[2] F-ara-ATP exerts its cytotoxic effects primarily by inhibiting DNA synthesis through the termination of DNA chain elongation and by inhibiting ribonucleotide reductase and DNA polymerase.[1][3] This guide elucidates the critical steps of cellular uptake and metabolic activation that govern the pharmacological action of fludarabine.

Cellular Uptake of this compound (F-ara-A)

The transport of the polar F-ara-A molecule across the cell membrane is a carrier-mediated process facilitated by nucleoside transporters. The two primary families of nucleoside transporters involved in fludarabine uptake are the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs).[2][4]

-

Equilibrative Nucleoside Transporters (ENTs): These transporters, particularly hENT1 and hENT2, are sodium-independent and facilitate the bidirectional transport of nucleosides down their concentration gradient.[5] Studies in chronic lymphocytic leukemia (CLL) cells have shown that fludarabine accumulation is predominantly mediated by ENT-type transporters, and the activity of these transporters correlates with fludarabine cytotoxicity.[6]

-

Concentrative Nucleoside Transporters (CNTs): These are sodium-dependent transporters that move nucleosides against their concentration gradient. hCNT3 has been identified as a transporter capable of mediating fludarabine uptake.[5] Interestingly, while overexpression of hCNT3 mRNA has been associated with a lower complete response rate to fludarabine therapy in CLL patients, the protein was found to be localized in the cytoplasm rather than the plasma membrane in these cells, suggesting a more complex role for this transporter.[5]

The following diagram illustrates the cellular uptake of F-ara-A via ENT and CNT transporters.

References

- 1. Cellular and clinical pharmacology of fludarabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Fludarabine - Wikipedia [en.wikipedia.org]

- 4. Pharmacokinetics and Model-Based Dosing to Optimize Fludarabine Therapy in Pediatric Hematopoietic Cell Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative analysis of nucleoside transporter and metabolism gene expression in chronic lymphocytic leukemia (CLL): identification of fludarabine-sensitive and -insensitive populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fludarabine uptake mechanisms in B-cell chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Power of a Synthetic Nucleic Acid: A Technical Guide to the Biochemical and Biophysical Properties of F-ANA

For Immediate Release

MONTREAL, QC – In the ever-evolving landscape of nucleic acid therapeutics, 2'-deoxy-2'-fluoro-arabinonucleic acid (F-ANA) has emerged as a compelling synthetic analog with significant potential for researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive overview of the core biochemical and biophysical properties of F-ANA, offering a valuable resource for those seeking to harness its unique characteristics in antisense, RNAi, and other therapeutic applications.

F-ANA distinguishes itself from natural nucleic acids through a key modification at the 2' position of the sugar moiety, where a hydroxyl group is replaced by fluorine. This seemingly subtle alteration imparts a cascade of advantageous properties, including enhanced stability, robust binding affinity, and intriguing enzymatic interactions. This guide will delve into the quantitative data underpinning these characteristics, provide detailed methodologies for their assessment, and visualize the molecular pathways and experimental workflows central to F-ANA's function.

Structural and Conformational Properties: A DNA-Like Helix with Unique Features

Arabinonucleosides, the building blocks of F-ANA, are epimers of ribonucleosides, with the key stereochemical difference at the 2' position of the sugar ring. In F-ANA, the presence of the highly electronegative fluorine atom significantly influences the sugar pucker. Unlike 2'-F-RNA, which favors an RNA-like C3'-endo conformation, F-ANA predominantly adopts an unusual O4'-endo (east) pucker. This conformation results in a helical structure that is more akin to B-form DNA than A-form RNA.[1] This DNA-like conformation is a critical determinant of its biological activity, particularly its interaction with enzymes that recognize DNA/RNA hybrids.

Circular Dichroism (CD) spectroscopy confirms that F-ANA/RNA hybrids adopt an "A-like" helical structure, which is believed to be a key feature for recognition by enzymes like RNase H.[2] The CD spectrum of F-ANA/RNA duplexes shows a strong positive band around 260 nm and a negative band around 210 nm, characteristic of A-form helices, though with some differences compared to pure RNA/RNA duplexes.[2]

Enhanced Thermal Stability and Binding Affinity

A hallmark of F-ANA is its ability to form highly stable duplexes with complementary RNA and DNA strands. The incorporation of F-ANA monomers into an oligonucleotide leads to a significant increase in the melting temperature (Tm) of the resulting duplex, a key indicator of its stability.

| Duplex Type | Change in Melting Temperature (ΔTm) per F-ANA Modification | Reference |

| F-ANA/RNA | +0.5°C to +1.2°C | [1][3] |

| F-ANA/DNA | ~+1.0°C | [3] |

This enhanced thermal stability is attributed to the conformational pre-organization of the fluorinated sugar and a favorable enthalpy of hybridization.[4] Furthermore, F-ANA-containing oligonucleotides exhibit exceptional binding specificity. A single mismatch in an F-ANA/RNA duplex can lead to a significant decrease in Tm, highlighting its potential for highly specific targeting of nucleic acid sequences.[1]

| Mismatch Effect on Duplex Stability | Change in Melting Temperature (ΔTm) | Reference |

| Single mismatch in F-ANA/RNA duplex | -7.2°C | [1] |

| Single mismatch in F-ANA/DNA duplex | -3.9°C | [1] |

Superior Nuclease Resistance: A Key Advantage for In Vivo Applications

Unmodified oligonucleotides are rapidly degraded by nucleases present in serum and within cells, posing a significant hurdle for their therapeutic use. F-ANA exhibits markedly increased resistance to both exonucleases and endonucleases compared to natural DNA and RNA. This stability is further enhanced by the incorporation of a phosphorothioate (B77711) (PS) backbone.

| Oligonucleotide Type | Relative Nuclease Resistance | Reference |

| Phosphorothioate (PS) F-ANA | >> F-ANA (phosphodiester) > RNA > 2'-F-RNA | [1] |

| Phosphodiester (PO) F-ANA | > PO-DNA | [1] |

A fully modified F-ANA sense strand, when hybridized to an antisense RNA strand, demonstrates a half-life of approximately 6 hours in serum, a dramatic improvement over the less than 15-minute half-life of an unmodified siRNA.[5][6] This enhanced stability is crucial for maintaining effective intracellular concentrations and prolonging the duration of gene silencing effects.

Enzymatic Recognition and Mechanism of Action

A defining feature of F-ANA is its ability to elicit RNase H-mediated cleavage of a target RNA strand when in a heteroduplex. This is a critical mechanism for antisense oligonucleotides, as it leads to the degradation of the target mRNA and subsequent downregulation of protein expression. Unlike many other 2'-modified nucleic acids that inhibit RNase H activity, the DNA-like conformation of F-ANA/RNA hybrids is recognized by this enzyme.

The efficiency of RNase H cleavage can be further optimized through the design of "gapmer" antisense oligonucleotides, where a central block of DNA or F-ANA is flanked by wings of nuclease-resistant modifications.

Furthermore, F-ANA-modified small interfering RNAs (siRNAs) have been shown to be compatible with the RNA interference (RNAi) machinery. These modified siRNAs can be loaded into the RNA-induced silencing complex (RISC) and guide the cleavage of complementary mRNA targets, often with enhanced potency and duration of action compared to their unmodified counterparts.[1][5][6]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action for F-ANA antisense oligonucleotides via RNase H-mediated cleavage of target mRNA.

Caption: F-ANA modified siRNA utilizes the canonical RNAi pathway for gene silencing.

Caption: A generalized experimental workflow for the evaluation of F-ANA antisense oligonucleotides.

Detailed Experimental Protocols

Thermal Melting (Tm) Analysis of Oligonucleotide Duplexes

Objective: To determine the melting temperature (Tm) of a duplex formed between an F-ANA oligonucleotide and its complementary RNA or DNA strand, as a measure of its thermal stability.

Materials:

-

F-ANA oligonucleotide and its complementary strand, purified and desalted.

-

Melting buffer (e.g., 10 mM sodium phosphate (B84403), 100 mM NaCl, 0.1 mM EDTA, pH 7.0).[]

-

Nuclease-free water.

-

UV-Vis spectrophotometer equipped with a Peltier temperature controller.

-

Quartz cuvettes with a 1 cm path length.

Procedure:

-

Oligonucleotide Preparation: Resuspend the F-ANA oligonucleotide and its complementary strand in nuclease-free water to create stock solutions of known concentration (e.g., 100 µM). Determine the precise concentration by measuring the absorbance at 260 nm (A260).

-

Duplex Annealing:

-

In a microcentrifuge tube, combine equimolar amounts of the F-ANA oligonucleotide and its complement in the melting buffer to a final concentration of 1-5 µM for each strand.[8]

-

Heat the solution to 95°C for 5 minutes to ensure complete denaturation of any secondary structures.

-

Allow the solution to cool slowly to room temperature over several hours to facilitate duplex formation.

-

-

Spectrophotometer Setup:

-

Turn on the UV-Vis spectrophotometer and the Peltier temperature controller, allowing the lamp to warm up for at least 30 minutes.

-

Set the spectrophotometer to monitor absorbance at 260 nm.

-

Program the temperature controller to ramp the temperature from a starting point (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 0.5-1°C per minute).[9][10]

-

-

Data Acquisition:

-

Blank the spectrophotometer with the melting buffer at the starting temperature.

-

Transfer the annealed duplex solution to a quartz cuvette and place it in the temperature-controlled cell holder.

-

Start the temperature ramp and record the absorbance at 260 nm at regular temperature intervals (e.g., every 0.5°C).

-

-

Data Analysis:

-

Plot the absorbance at 260 nm as a function of temperature. The resulting curve should be sigmoidal.

-

The Tm is determined as the temperature at which 50% of the duplex has dissociated. This corresponds to the midpoint of the transition in the melting curve.

-

Mathematically, the Tm is the peak of the first derivative of the melting curve (dA/dT vs. T).[8]

-

Circular Dichroism (CD) Spectroscopy of Nucleic Acid Duplexes

Objective: To characterize the helical conformation of F-ANA-containing duplexes.

Materials:

-

Annealed F-ANA duplex sample (prepared as in the thermal melting protocol).

-

Melting buffer (must be transparent in the far-UV region, e.g., sodium phosphate buffer).

-

CD spectropolarimeter.

-

Quartz cuvette with a 0.1-1 cm path length.

Procedure:

-

Instrument and Sample Preparation:

-

Purge the CD spectropolarimeter with nitrogen gas for at least 30 minutes before use to remove oxygen, which absorbs in the far-UV region.

-

Prepare the F-ANA duplex sample in a CD-compatible buffer at a suitable concentration (typically 5-10 µM).

-

Ensure the buffer components do not have high absorbance in the desired wavelength range (typically 190-320 nm).

-

-

Data Collection:

-

Set the experimental parameters on the spectropolarimeter, including the wavelength range, scan speed, bandwidth, and number of accumulations.

-

Record a baseline spectrum of the buffer in the same cuvette that will be used for the sample.

-

Record the CD spectrum of the F-ANA duplex sample.

-

-

Data Processing and Analysis:

-

Subtract the buffer baseline spectrum from the sample spectrum to obtain the final CD spectrum of the duplex.

-

The resulting spectrum, plotting molar ellipticity ([θ]) versus wavelength, can be compared to reference spectra for known nucleic acid conformations (A-form, B-form, Z-form).

-

Nuclease Resistance Assay in Serum

Objective: To evaluate the stability of F-ANA oligonucleotides in the presence of nucleases found in serum.

Materials:

-

F-ANA oligonucleotide and a control unmodified DNA or RNA oligonucleotide.

-

Fetal bovine serum (FBS) or human serum.

-

Phosphate-buffered saline (PBS).

-

Loading buffer (e.g., formamide-based).

-

Polyacrylamide gel (15-20%) containing urea (B33335) for denaturation.

-

TBE or TAE running buffer.

-

Gel electrophoresis apparatus and power supply.

-

Gel imaging system.

Procedure:

-

Incubation:

-

In separate microcentrifuge tubes, incubate a known amount (e.g., 1-2 µg) of the F-ANA oligonucleotide and the control oligonucleotide with a solution of FBS (e.g., 50-90% in PBS) at 37°C.[6][11]

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction and immediately stop the nuclease activity by adding a loading buffer containing a chelating agent like EDTA and denaturants.

-

-

Gel Electrophoresis:

-

Denature the samples by heating at 95°C for 5 minutes and then rapidly cooling on ice.

-

Load the samples onto the denaturing polyacrylamide gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Analysis:

-

Stain the gel with a nucleic acid stain (e.g., SYBR Gold) and visualize it using a gel imaging system.

-

The integrity of the oligonucleotide at each time point is assessed by the intensity of the full-length band. Degradation will be evident by the appearance of lower molecular weight bands or a smear.

-

Quantify the band intensities to determine the percentage of intact oligonucleotide remaining over time and calculate the half-life.

-

RNase H Cleavage Assay

Objective: To determine the ability of an F-ANA antisense oligonucleotide to induce RNase H-mediated cleavage of a target RNA.

Materials:

-

F-ANA antisense oligonucleotide.

-

Target RNA transcript (can be 5'-end labeled with 32P for visualization by autoradiography or a fluorescent dye).

-

RNase H enzyme (e.g., E. coli or human).

-

RNase H reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 20 mM KCl, 10 mM MgCl2, 1 mM DTT).

-

Nuclease-free water.

-

Loading buffer.

-

Denaturing polyacrylamide gel.

Procedure:

-

Duplex Formation:

-

Anneal the F-ANA ASO with the target RNA by mixing them in the RNase H reaction buffer, heating to 65-90°C for 5 minutes, and then slowly cooling to room temperature.

-

-

Cleavage Reaction:

-

Initiate the reaction by adding RNase H to the annealed duplex.

-

Incubate the reaction at 37°C.

-

Take aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction by adding loading buffer containing EDTA.[12]

-

-

Analysis of Cleavage Products:

-

Separate the reaction products on a denaturing polyacrylamide gel.

-

Visualize the RNA fragments by autoradiography (for 32P-labeled RNA) or fluorescence imaging.

-

The appearance of cleavage products of the expected size confirms RNase H activity. The rate of cleavage can be quantified by measuring the disappearance of the full-length RNA band and the appearance of the cleavage product bands over time.

-

Conclusion

F-ANA stands out as a highly promising nucleic acid analog for therapeutic development. Its unique combination of a DNA-like structure, enhanced thermal stability, superior nuclease resistance, and the ability to activate RNase H provides a powerful toolkit for researchers aiming to modulate gene expression with high specificity and efficacy. The detailed protocols and conceptual frameworks presented in this guide are intended to empower scientists and drug developers to effectively evaluate and utilize the remarkable properties of F-ANA in their research and development endeavors. As our understanding of nucleic acid chemistry and biology continues to expand, F-ANA is poised to play an increasingly important role in the future of genetic medicine.

References

- 1. Improvements in siRNA properties mediated by 2′-deoxy-2′-fluoro-β-d-arabinonucleic acid (FANA) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. オリゴヌクレオチドの融解温度 [sigmaaldrich.com]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Improvements in siRNA properties mediated by 2'-deoxy-2'-fluoro-beta-D-arabinonucleic acid (FANA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. RNase H sequence preferences influence antisense oligonucleotide efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.sites.mtu.edu [chem.sites.mtu.edu]

- 11. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quadruplex DNA Structure Characterization by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

The Core Biological Activity of Fluorinated Nucleoside Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleoside analogues represent a cornerstone of modern chemotherapy, particularly in the fields of virology and oncology.[1] These synthetic compounds mimic natural nucleosides, the building blocks of DNA and RNA, and exert their therapeutic effects by interfering with nucleic acid replication.[1][2] A significant advancement in the design of potent nucleoside analogues has been the strategic incorporation of fluorine atoms. Fluorination can dramatically alter the physicochemical and biological properties of these molecules, leading to enhanced metabolic stability, increased potency, and altered mechanisms of action.[3][4][5] This guide provides an in-depth exploration of the biological activity of fluorinated nucleoside analogues, detailing their mechanisms of action, summarizing key quantitative data, outlining experimental protocols for their evaluation, and visualizing the critical pathways involved.

Mechanism of Action: A Multi-Step Process